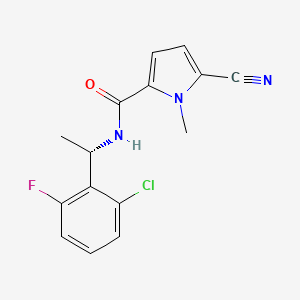

Nec-4

Description

Properties

Molecular Formula |

C15H13ClFN3O |

|---|---|

Molecular Weight |

305.73 g/mol |

IUPAC Name |

N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C15H13ClFN3O/c1-9(14-11(16)4-3-5-12(14)17)19-15(21)13-7-6-10(8-18)20(13)2/h3-7,9H,1-2H3,(H,19,21)/t9-/m0/s1 |

InChI Key |

OVRPUVGBRNDNAS-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Nectin-4 Signaling in Breast Cancer: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Nectin-4 signaling pathway in breast cancer, designed for researchers, scientists, and drug development professionals. Nectin-4, a cell adhesion molecule, is increasingly recognized for its significant role in breast cancer progression and as a promising therapeutic target.

Core Signaling Pathways of Nectin-4 in Breast Cancer

Nectin-4 is a type I transmembrane protein that plays a crucial role in cell-cell adhesion. Its overexpression in breast cancer is linked to tumor progression and metastasis.[1] Nectin-4's intracellular domain interacts with afadin, a scaffold protein, connecting it to the actin cytoskeleton and activating downstream signaling pathways.[2]

Key signaling cascades influenced by Nectin-4 in breast cancer include the PI3K/Akt and Wnt/β-catenin pathways. Activation of the PI3K/Akt pathway by Nectin-4 promotes tumor cell growth, migration, and epithelial-mesenchymal transition (EMT).[3] Furthermore, Nectin-4 has been identified as a marker for breast cancer stem cells (BCSCs) and induces WNT/β-catenin signaling through the PI3K/Akt axis to support the self-renewal of these cells.

Under hypoxic conditions, the metalloproteinase ADAM-17 can cleave the extracellular domain of Nectin-4. This soluble form of Nectin-4 can then promote angiogenesis by interacting with integrin-β4 on endothelial cells, further activating the PI3K/Akt pathway.[4]

Below is a diagram illustrating the core Nectin-4 signaling pathway in breast cancer.

Quantitative Data on Nectin-4 in Breast Cancer

The expression of Nectin-4 varies across different breast cancer subtypes and is often associated with prognosis. The following tables summarize key quantitative data from recent studies.

Table 1: Nectin-4 Expression in Breast Cancer Subtypes

| Breast Cancer Subtype | Nectin-4 Expression Level (mRNA) | Percentage of Cases with Medium/High Expression | Reference |

| HR+/HER2- | Median 77.8 TPM (IQR 50.1-116.5) | 28% | [5] |

| HER2+ | Median 73.7 TPM (IQR 51.9-107.8) | 29% | [5] |

| Triple-Negative (TNBC) | Median 99.7 TPM (IQR 57.8-148.3) | 49% | [5] |

| Ductal Carcinoma | High in 61% of cases | - | [6] |

| Lobular Carcinoma | High in 6% of cases | - | [6] |

Table 2: Correlation of Nectin-4 Expression with Clinicopathological Parameters and Prognosis

| Parameter | Correlation with Nectin-4 Expression | Statistical Significance | Reference |

| Tumor Grade | Positive | p < 0.0001 | |

| Tumor Size | Positive | p < 0.0001 | |

| Lymph Node Invasion | Positive | p < 0.0001 | |

| Overall Survival (All Subtypes) | Negative (Higher expression associated with worse OS) | p < 0.001 | [5] |

| Overall Survival (TNBC) | Positive (Higher expression associated with better OS) | p < 0.001 | [7] |

| Disease-Free Survival (Luminal B) | Negative | p < 0.001 |

Table 3: Clinical Trial Data for Nectin-4-Targeting Antibody-Drug Conjugates (ADCs) in Breast Cancer

| ADC | Phase | Breast Cancer Subtype | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| 9MW2821 | Phase II | Triple-Negative (TNBC) | 50.0% | 80.0% | 5.9 months | |

| Enfortumab Vedotin | Phase II | HR+/HER2- | 15.6% | - | 5.4 months | [7] |

| Enfortumab Vedotin | Phase II | Triple-Negative (TNBC) | 19.0% | - | 3.5 months | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to study Nectin-4 in breast cancer.

Immunohistochemistry (IHC) for Nectin-4

This protocol is for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Western Blotting for Nectin-4

This protocol outlines the detection of Nectin-4 in breast cancer cell lysates.

-

Protein Extraction: Lyse breast cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nectin-4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Co-Immunoprecipitation (Co-IP) for Nectin-4 Interaction

This protocol is to investigate the interaction of Nectin-4 with other proteins.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., Nectin-4) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-3 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the prey protein.

Cell Proliferation Assay (MTT) after Nectin-4 Knockdown

This protocol measures the effect of Nectin-4 knockdown on the proliferation of breast cancer cells.

This technical guide provides a comprehensive resource for understanding and investigating the role of Nectin-4 in breast cancer. The provided data and protocols aim to facilitate further research into this promising therapeutic target.

References

- 1. Targeted therapeutic strategies for Nectin-4 in breast cancer: Recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lbbc.org [lbbc.org]

- 7. ascopubs.org [ascopubs.org]

The Role of Nectin-4 in Epithelial-Mesenchymal Transition: A Technical Guide for Researchers

Abstract: Nectin-4, a cell adhesion molecule of the immunoglobulin superfamily, has emerged as a critical player in oncogenesis.[1] Normally exhibiting minimal expression in adult tissues, its upregulation is a hallmark of various malignancies, including urothelial, breast, lung, and pancreatic cancers, where it is frequently associated with poor prognosis and disease progression.[2][3][4][5][6][7] A key mechanism through which Nectin-4 exerts its pro-tumorigenic effects is by promoting the epithelial-mesenchymal transition (EMT), a cellular reprogramming event that endows cancer cells with migratory and invasive capabilities, facilitating metastasis.[4][8][9] This technical guide provides an in-depth examination of the molecular mechanisms by which Nectin-4 drives EMT, summarizes key quantitative data, details relevant experimental protocols, and explores the implications for therapeutic development.

Nectin-4: A Molecular Driver of the EMT Phenotype

Epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced motility and invasiveness.[10][11] This transition is critical for tumor progression and metastasis.[12] Accumulating evidence demonstrates that overexpression of Nectin-4 is a potent inducer of EMT across a spectrum of cancers.[4][13]

Studies have consistently shown that elevated Nectin-4 levels lead to a canonical shift in EMT marker expression. This includes the downregulation of epithelial markers, such as E-cadherin and Zonula occludens-1 (ZO-1), which are crucial for maintaining the integrity of epithelial cell junctions.[4][14] Concurrently, Nectin-4 upregulates the expression of mesenchymal markers like Vimentin and N-Cadherin, which are associated with increased cell motility and invasion.[4][9] Furthermore, Nectin-4 has been shown to increase the expression of key transcription factors that orchestrate the EMT program, including Slug and Zeb1.[4]

Core Signaling Pathways Activated by Nectin-4

Nectin-4 initiates a cascade of intracellular signaling events that converge to activate the EMT program. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is central to this process.[2][4][15][16][17]

2.1. The PI3K/AKT/NF-κB Axis Upon activation, Nectin-4 stimulates the PI3K/AKT signaling pathway.[18][19] Activated AKT, a serine/threonine kinase, then phosphorylates a variety of downstream targets, including components of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This activation of NF-κB is crucial for the transcriptional regulation of genes involved in cell survival, proliferation, and EMT.[1] In osteosarcoma, for instance, Nectin-4 overexpression promotes EMT and migration through the PI3K/AKT/NF-κB axis.[1][4] Inhibition of either PI3K or NF-κB has been shown to reverse the EMT phenotype induced by Nectin-4, confirming the critical role of this signaling cascade.[1][4]

2.2. The WNT/β-Catenin Pathway in Breast Cancer In the context of breast cancer, Nectin-4 has been identified as a marker for breast cancer stem cells (BCSCs) and has been shown to induce WNT/β-catenin signaling.[15] This activation is mediated through the PI3K/Akt axis, which in turn promotes the self-renewal of BCSCs and drives metastasis.[15] This highlights a specialized role for Nectin-4 in linking EMT with cancer stemness, two phenomena that are increasingly understood to be interconnected.

Quantitative Data on Nectin-4-Mediated EMT

The following tables summarize quantitative findings from studies investigating the impact of Nectin-4 modulation on the expression of key EMT markers in various cancer cell lines.

Table 1: Effect of Nectin-4 Overexpression on EMT Marker Expression in Osteosarcoma Cells Data derived from RT-qPCR and Western Blotting experiments in U2OS and MG63 cell lines.[4]

| Marker | Type | Change upon Nectin-4 Overexpression | Signaling Pathway Implicated |

| ZO-1 | Epithelial | ↓ Decreased | PI3K/AKT/NF-κB |

| Vimentin | Mesenchymal | ↑ Increased | PI3K/AKT/NF-κB |

| N-Cadherin | Mesenchymal | ↑ Increased | PI3K/AKT/NF-κB |

| Zeb1 | Transcription Factor | ↑ Increased | PI3K/AKT/NF-κB |

| Slug | Transcription Factor | ↑ Increased | PI3K/AKT/NF-κB |

Table 2: Effect of Nectin-4 Knockdown on EMT Marker Expression in Ovarian Cancer Cells Data derived from Western Blotting experiments in CAOV3 and NIH:OVCAR5 cell lines.[14]

| Marker | Type | Change upon Nectin-4 Knockdown |

| E-cadherin | Epithelial | ↑ Increased |

| Claudin-1 | Epithelial | ↑ Increased |

| Vimentin | Mesenchymal | ↓ Decreased |

| β-catenin | Mesenchymal | ↓ Decreased |

Key Experimental Protocols

This section provides standardized methodologies for investigating the role of Nectin-4 in EMT.

4.1. Protocol: Western Blotting for EMT Marker Analysis

This protocol is for detecting changes in protein levels of Nectin-4 and EMT markers.

-

Cell Lysis: Lyse cultured cells (e.g., Nectin-4 knockdown vs. control) in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine protein concentration using a BCA protein assay.[20]

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

-

Anti-Nectin-4 (e.g., Proteintech 21903-1-AP, 1:5000 dilution).[21]

-

Anti-E-cadherin, Anti-Vimentin, Anti-N-cadherin, Anti-Slug, Anti-Zeb1 (use manufacturer's recommended dilutions).

-

Anti-β-actin or Anti-GAPDH (loading control).

-

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Quantification: Perform densitometric analysis using software like ImageJ to quantify band intensities, normalizing to the loading control.

4.2. Protocol: Immunohistochemistry (IHC) for Nectin-4 in Tissue

This protocol is for visualizing Nectin-4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to incubate slides in a citrate-based buffer (pH 6.0) or an EDTA-based buffer (e.g., Ventana's CC1 buffer) at 95-100°C for 20-60 minutes.[22][23]

-

Peroxidase Block: Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.

-

Blocking: Block non-specific binding by incubating with a protein block (e.g., serum from the secondary antibody host species) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with a primary anti-Nectin-4 antibody (e.g., Abcam clone EPR15613–68, 1:100 dilution) for 1 hour at room temperature or overnight at 4°C.[22][24]

-

Detection System: Wash slides with buffer (e.g., PBS or TBS). Apply a polymer-based detection system (e.g., HRP-polymer anti-rabbit/mouse) and incubate according to the manufacturer's instructions.

-

Chromogen Application: Apply a chromogen substrate like 3,3'-Diaminobenzidine (DAB) and monitor for color development.

-

Counterstaining: Counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.

-

Scoring: Analyze slides under a microscope. Expression can be quantified using an H-score, calculated as: H-score = Σ (Intensity × Percentage of cells), where intensity is scored from 0 (negative) to 3 (strong).[24][25]

4.3. Protocol: siRNA-Mediated Knockdown of Nectin-4

This protocol describes the transient silencing of Nectin-4 gene expression in cultured cells.

-

Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

In one tube, dilute Nectin-4 specific siRNA (or a non-targeting control siRNA) into serum-free medium (e.g., Opti-MEM).

-

In a second tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.

-

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Validation and Functional Assays: After incubation, harvest the cells. Validate knockdown efficiency by RT-qPCR or Western Blotting. Use the remaining cells for functional assays, such as migration or invasion assays, to assess the phenotypic consequences of Nectin-4 silencing.

Implications for Drug Development and Therapeutic Targeting

The integral role of Nectin-4 in promoting EMT and metastasis makes it a highly attractive target for cancer therapy.[19][26][27] By driving the transition to an invasive mesenchymal state, Nectin-4 contributes directly to the lethal progression of many cancers.

The most significant clinical validation of Nectin-4 as a therapeutic target is the FDA approval of enfortumab vedotin (EV) , an antibody-drug conjugate (ADC).[2][3] EV consists of a human monoclonal antibody directed against Nectin-4, which is linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2] Upon binding to Nectin-4 on the surface of tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[28] This approach has shown remarkable efficacy in patients with locally advanced or metastatic urothelial carcinoma.[29]

The mechanistic link between Nectin-4 and the PI3K/AKT pathway suggests that therapeutic strategies aimed at inhibiting this cascade could be effective in tumors with high Nectin-4 expression.[17] Targeting Nectin-4 directly with ADCs, or inhibiting its downstream signaling pathways, represents a promising strategy to counteract EMT, suppress metastasis, and improve outcomes for patients with Nectin-4-expressing cancers.

Conclusion

Nectin-4 is a key regulator of the epithelial-mesenchymal transition in a multitude of solid tumors. It functions by activating potent oncogenic signaling pathways, primarily the PI3K/AKT axis, which in turn modulates EMT-inducing transcription factors and alters the expression of canonical epithelial and mesenchymal markers. This activity endows cancer cells with the migratory and invasive properties essential for metastasis. The successful development of Nectin-4-targeted therapies like enfortumab vedotin underscores the clinical significance of this pathway. Further research into the nuanced roles of Nectin-4 in different cancer contexts will continue to refine its utility as both a prognostic biomarker and a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]

- 3. Nectin-4: A promising prognostic marker and therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nectin-4 expression contributes to tumor proliferation, angiogenesis and patient prognosis in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. Role of Nectin‑4 protein in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upholding a role for EMT in pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.foxchase.org [profiles.foxchase.org]

- 13. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]

- 17. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nectin-4/PVRL4 antibody (21903-1-AP) | Proteintech [ptglab.com]

- 22. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rndsystems.com [rndsystems.com]

- 24. ascopubs.org [ascopubs.org]

- 25. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Anti-Nectin 4: A Promising Tumor Cells Target. A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. onclive.com [onclive.com]

- 28. researchgate.net [researchgate.net]

- 29. New Biomarker May Predict Treatment Response in Bladder Cancer - News Center [news.feinberg.northwestern.edu]

Nectin-4: A Core Regulator of Cell Adhesion and Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nectin-4, a transmembrane adhesion protein belonging to the immunoglobulin superfamily, has emerged as a critical player in the intricate processes of cell-cell adhesion and migration.[1][2] Predominantly expressed during embryonic development, its re-emergence and overexpression in various cancers are linked to tumor progression, metastasis, and poor prognosis.[1][3] This technical guide provides a comprehensive overview of Nectin-4's function, the signaling pathways it governs, and the experimental methodologies used to investigate its role in cell adhesion and migration.

The Molecular Basis of Nectin-4-Mediated Cell Adhesion

Nectin-4's primary role in cell adhesion is mediated by its extracellular domain, which consists of three immunoglobulin-like loops.[4] This domain facilitates both homophilic (binding to other Nectin-4 molecules) and heterophilic (binding to Nectin-1) trans-interactions with adjacent cells.[4][5] These interactions are calcium-independent, a distinguishing feature from the cadherin family of adhesion molecules.[1]

The initial formation of nectin-based cell-cell contacts is a crucial step that precedes and facilitates the recruitment of the cadherin-catenin complex to establish mature adherens junctions.[4] The cytoplasmic tail of Nectin-4 is essential for its connection to the actin cytoskeleton, a linkage mediated by the F-actin-binding protein afadin.[4][5][6] This connection provides the structural support necessary for stable cell-cell adhesion.

Nectin-4's Role in Orchestrating Cell Migration

Beyond its static role in adhesion, Nectin-4 is a dynamic regulator of cell migration. Its expression levels directly correlate with the migratory and invasive potential of cancer cells.[7][8] Several mechanisms contribute to this function:

-

Epithelial-Mesenchymal Transition (EMT): Nectin-4 is a key modulator of EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility.[3][7][9] Overexpression of Nectin-4 is associated with the upregulation of mesenchymal markers like Vimentin and N-Cadherin and the downregulation of epithelial markers such as E-cadherin.[9][10]

-

Signaling Pathway Activation: Nectin-4 acts as a signaling hub, primarily through the PI3K/AKT pathway, to promote cell migration.[1][3][10] This activation can lead to the regulation of downstream effectors like Rac1, a small GTPase that controls actin cytoskeleton reorganization and the formation of migratory protrusions.[3]

-

Crosstalk with Other Receptors: Nectin-4 can engage in crosstalk with other cell surface receptors, such as integrins and receptor tyrosine kinases, to coordinate adhesion and migration signals.[1] For instance, soluble Nectin-4, shed from the cell surface, can interact with integrin-β4 on endothelial cells to promote angiogenesis, a process vital for tumor metastasis.[1]

Quantitative Insights into Nectin-4 Function

The following tables summarize key quantitative data from studies investigating Nectin-4's role in cell adhesion and migration.

Table 1: Inhibition of Nectin-4-Mediated Cell Adhesion

| Inhibitor | Target Cells | Assay | IC50 Value | Reference |

| Anti-Nectin-4 mAb | NIH:OVCAR5-N4-over | Cell Adhesion Assay | 0.18 µg/ml | [4] |

| Nectin-4 Peptide | NIH:OVCAR5-N4-over | Cell Adhesion Assay | 0.006 - 0.041 mg/ml | [4] |

| Nectin-1 Peptide | NIH:OVCAR5-N4-over | Cell Adhesion Assay | 0.006 - 0.041 mg/ml | [4] |

Table 2: Impact of Nectin-4 Expression on Cell Migration

| Cell Line | Nectin-4 Status | Assay | Observation | Reference |

| CAOV3 | Knockdown | Wound Healing | Slower migration compared to parental cells.[4][11] | [4][11] |

| NIH:OVCAR5 | Knockdown | Wound Healing | Slower migration compared to parental cells.[4] | [4] |

| Papillary Thyroid Cancer Cells | Knockdown | Transwell Migration | Significantly inhibited migration and invasion.[8][12] | [8][12] |

| Osteosarcoma Cells | Overexpression | Transwell Migration | Increased migration ability.[9] | [9] |

| Cutaneous Squamous Carcinoma Cells | Knockdown | Wound Healing | Significantly increased cell migration.[13] | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Nectin-4 function. Below are protocols for key experiments cited in the literature.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with a specific protein.

Methodology:

-

Coating: Coat 96-well plates with the extracellular domain of Nectin-1 or a control protein and incubate overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.

-

Cell Seeding: Harvest cells (e.g., NIH:OVCAR5 overexpressing Nectin-4) and label them with a fluorescent dye (e.g., Calcein-AM). Resuspend the cells in serum-free media and add them to the coated wells.

-

Incubation: Allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The intensity of the fluorescence is proportional to the number of adherent cells. For inhibition studies, pre-incubate the cells with antibodies or peptides before adding them to the wells.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to full confluency.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized wound healing tool.

-

Imaging: Immediately after creating the wound, capture images of the gap at multiple defined locations (time 0).

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6-12 hours) until the wound is closed.

-

Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure is calculated to determine the migration speed.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migratory capacity of individual cells in response to a chemoattractant.

Methodology:

-

Chamber Setup: Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into a well of a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., serum) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient for cells to migrate through the pores (e.g., 12-48 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a dye (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in multiple microscopic fields. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

Visualizing Nectin-4 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with Nectin-4.

Nectin-4 mediated heterophilic cell-cell adhesion.

Nectin-4 signaling pathway in cell migration.

Experimental workflow for a wound healing assay.

Experimental workflow for a transwell migration assay.

Conclusion

Nectin-4 is a multifaceted protein that plays a central role in both the establishment of stable cell-cell adhesions and the dynamic processes of cell migration and invasion. Its intricate signaling network, particularly through the PI3K/AKT pathway, and its involvement in EMT highlight its significance in cancer progression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of Nectin-4 and to develop novel therapeutic strategies targeting this key molecule. The continued investigation into the precise mechanisms of Nectin-4 function will undoubtedly unveil new avenues for cancer diagnosis and treatment.

References

- 1. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]

- 2. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Interaction of Nectins with Afadin [reactome.org]

- 7. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nectin Cell Adhesion Molecule 4 (NECTIN4) Expression in Cutaneous Squamous Cell Carcinoma: A New Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nectin-4 in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nectin-4, a member of the nectin family of cell adhesion molecules, has emerged as a critical player in cancer progression.[1][2] While its role in tumor cell proliferation and migration is increasingly understood, its specific mechanisms in promoting tumor angiogenesis are a burgeoning area of research with significant therapeutic implications. This technical guide provides an in-depth exploration of the molecular mechanisms by which Nectin-4 contributes to the formation of new blood vessels in tumors, offering a comprehensive resource for researchers and drug development professionals.

Under normal physiological conditions, Nectin-4 expression is primarily restricted to embryonic and placental tissues, with minimal presence in healthy adult tissues.[3] However, its expression is significantly upregulated in a variety of malignant solid tumors, including breast, bladder, pancreatic, and lung cancers, where it is often associated with poor prognosis.[1][2][4][5][6] This differential expression profile makes Nectin-4 an attractive target for cancer therapies.

This guide will dissect the signaling pathways initiated by Nectin-4 that converge on the stimulation of angiogenesis. We will present quantitative data on Nectin-4's expression and its effects on endothelial cells, provide detailed protocols for key experimental assays, and visualize the complex molecular interactions through signaling pathway diagrams.

The Core Mechanism: Soluble Nectin-4 and Integrin-β4 Interaction

A key mechanism through which Nectin-4 promotes tumor angiogenesis involves its soluble form (sNectin-4). Under hypoxic conditions, a common feature of the tumor microenvironment, the extracellular domain of Nectin-4 is shed from the surface of cancer cells.[1][2] This shedding is mediated by metalloproteinases of the ADAM (A Disintegrin and Metalloproteinase) family.[2]

The liberated sNectin-4 then acts as a signaling molecule, interacting with integrin-β4 on the surface of endothelial cells.[1][2] This interaction triggers a downstream signaling cascade that promotes endothelial cell migration, proliferation, and tube formation – the cellular hallmarks of angiogenesis.

Signaling Pathways Driving Nectin-4-Mediated Angiogenesis

The binding of soluble Nectin-4 to endothelial integrin-β4 initiates a phosphorylation cascade involving several key signaling proteins:

-

Src Family Kinases: Upon sNectin-4 binding, Src, a non-receptor tyrosine kinase, is activated. Src plays a pivotal role in relaying the signal from the cell surface to downstream effectors.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activated Src subsequently phosphorylates and activates the PI3K/Akt pathway.[1][2] This pathway is a central regulator of cell growth, survival, and proliferation. In the context of angiogenesis, Akt activation is crucial for endothelial cell survival and proliferation.

-

Endothelial Nitric Oxide Synthase (eNOS): The PI3K/Akt pathway leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2] eNOS produces nitric oxide (NO), a potent vasodilator and a key signaling molecule in angiogenesis that promotes endothelial cell migration and vessel permeability.

This signaling axis, from sNectin-4/integrin-β4 to Src, PI3K/Akt, and finally eNOS, represents the core pathway through which Nectin-4 stimulates the formation of new blood vessels in tumors.

Nectin-4 and VEGF Signaling

In addition to the direct signaling cascade, Nectin-4 expression has been positively correlated with the expression of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[7] While the precise molecular link is still under investigation, this correlation suggests a potential synergistic relationship where Nectin-4 may either upregulate VEGF expression or sensitize endothelial cells to VEGF signaling, further amplifying the pro-angiogenic stimulus within the tumor microenvironment.

Quantitative Data on Nectin-4 in Tumor Angiogenesis

The following tables summarize the available quantitative data regarding Nectin-4 expression and its functional impact on angiogenesis-related processes.

Table 1: Nectin-4 Expression in Tumor vs. Normal Tissues

| Tissue Type | Nectin-4 Expression in Tumor | Nectin-4 Expression in Normal Tissue | Reference |

| Breast Carcinoma | 61% of ductal carcinomas expressed Nectin-4. | Not detected in normal breast epithelium. | [4] |

| Hepatocellular Carcinoma (HCC) | Median mRNA expression significantly upregulated in tumor tissues (3.79 ± 1.44 vs 2.15 ± 0.81 in adjacent non-tumor tissue). 67.82% of tumor tissues showed protein expression. | Lower expression in adjacent non-tumor liver tissues. | [5] |

| Pancreatic Cancer | High expression correlated with poorer postoperative prognosis. | Low to no expression in normal pancreatic tissue. | [7] |

| Bladder Cancer | 83% of 524 cases were positive for Nectin-4 expression. | Limited expression in normal urothelium. | |

| Various Solid Tumors (Bladder, Breast, Ovarian, etc.) | 69% of 2394 specimens stained positive for Nectin-4. | Minimal expression in most healthy adult tissues. | [1] |

Table 2: Functional Effects of Nectin-4 on Endothelial and Tumor Cells

| Cell Type | Experimental Condition | Observed Effect | Quantitative Change | Reference |

| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Knockdown of Nectin-4 | Decreased cell proliferation. | Significantly lower proliferation rate at 48 and 72 hours (P < 0.01). | [8] |

| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Overexpression of Nectin-4 | Increased cell proliferation. | Significantly higher proliferation rate at 48 and 72 hours (P < 0.01). | [8] |

| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Knockdown of Nectin-4 | Decreased cell migration. | Significantly wider cell-free area in wound healing assay at 24 hours (P < 0.05 in Eca-109, P < 0.01 in TE-1). | [9] |

| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Overexpression of Nectin-4 | Increased cell migration. | Significantly narrower cell-free area in wound healing assay at 24 hours (P < 0.01). | [9] |

| Human Pancreatic Cancer | High Nectin-4 expression | Positive correlation with VEGF expression. | R = 0.566, P < 0.001 (n=38). | [7] |

| Human Pancreatic Cancer | High Nectin-4 expression | Positive correlation with intratumoral microvessel density (IMD). | R = 0.254, P = 0.005. | [7] |

| Angiosarcoma Cells | NECTIN4 knockdown | Inhibited proliferation and angiogenesis. | Data not quantified in the abstract. | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Nectin-4's role in tumor angiogenesis are provided below.

Immunohistochemistry (IHC) for Nectin-4 Detection in Tumor Tissues

This protocol is adapted from a study on Nectin-4 in breast cancer.[4]

Materials:

-

Frozen tissue sections (5 µm)

-

Acetone

-

Tris-buffered saline with Tween 20 (TBST)

-

Primary antibody: Anti-Nectin-4 monoclonal antibody (e.g., N4.61 or N4.40 at 0.5 µg/ml)

-

Secondary antibody: Alkaline phosphatase-conjugated anti-mouse IgG

-

Fast Red substrate-chromogen solution

-

DAKO EnVision™ System

-

Microscope

Procedure:

-

Fix frozen tissue sections in acetone for 10 minutes.

-

Air-dry the sections for 10 minutes.

-

Rehydrate the sections in TBST.

-

Incubate the slides with the primary anti-Nectin-4 antibody for 30 minutes at room temperature.

-

Wash the slides thoroughly with TBST.

-

Incubate the slides with the alkaline phosphatase-conjugated secondary antibody for 30 minutes at room temperature.

-

Prepare and apply the Fast Red substrate-chromogen solution to visualize the staining.

-

Counterstain with hematoxylin (optional).

-

Dehydrate, clear, and mount the slides.

-

Analyze the staining intensity and distribution using a light microscope.

Co-Immunoprecipitation (Co-IP) of Nectin-4 and Integrin-β4

This protocol is a generalized procedure that can be adapted for the specific interaction between Nectin-4 and integrin-β4.

Materials:

-

Cell lysate from endothelial cells (e.g., HUVECs) stimulated with soluble Nectin-4.

-

Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% Nonidet P-40 (NP-40), 2 mM EDTA, with protease and phosphatase inhibitors).

-

Primary antibodies: Anti-Nectin-4 antibody and anti-integrin-β4 antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Elution buffer (e.g., glycine-HCl, pH 2.5).

-

Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis: Lyse the stimulated endothelial cells with ice-cold Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Nectin-4) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer. Neutralize the eluate with a neutralization buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-integrin-β4 antibody to detect the co-precipitated protein.

In Vitro Endothelial Cell Tube Formation Assay

This protocol is a standard method to assess the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

Matrigel or other basement membrane extract.

-

24-well plates.

-

Soluble Nectin-4 or conditioned medium from Nectin-4-overexpressing tumor cells.

-

Calcein AM (for fluorescent visualization).

-

Inverted microscope with a digital camera.

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a medium containing the treatment condition (e.g., soluble Nectin-4 or control).

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

(Optional) For visualization, stain the cells with Calcein AM.

-

Observe and capture images of the tube-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.

Wound Healing (Scratch) Assay for Endothelial Cell Migration

This assay measures the rate of collective cell migration.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

6-well plates.

-

P200 pipette tip or a specialized wound-making tool.

-

Endothelial cell growth medium with and without soluble Nectin-4.

-

Inverted microscope with a digital camera and time-lapse capabilities.

Procedure:

-

Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the experimental conditions (e.g., with or without soluble Nectin-4).

-

Place the plate on a microscope stage within an incubator.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

-

Measure the width of the scratch at different points for each time point and calculate the rate of wound closure.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses angiogenesis in a living system.[11][12]

Materials:

-

Fertilized chicken eggs.

-

Egg incubator.

-

Sterile PBS.

-

Thermanox coverslips or sterile filter paper discs.

-

Soluble Nectin-4 or tumor cell spheroids overexpressing Nectin-4.

-

Stereomicroscope with a digital camera.

Procedure:

-

Incubate fertilized chicken eggs for 3-4 days at 37°C with humidity.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Gently place a sterile Thermanox coverslip or filter paper disc saturated with the test substance (soluble Nectin-4 or tumor cells) onto the CAM.

-

Seal the window with sterile tape and return the egg to the incubator.

-

After 3-5 days of further incubation, open the window and observe the CAM.

-

Capture images of the blood vessels surrounding the implant using a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branches converging towards the implant.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and clinical significance of Nectin-4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nectin-4 expression contributes to tumor proliferation, angiogenesis and patient prognosis in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

Nectin-4 Protein-Protein Interaction Network: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nectin-4, a calcium-independent immunoglobulin-like cell adhesion molecule, has emerged as a critical player in various physiological and pathological processes.[1][2][3] While its expression is limited in most normal adult tissues, Nectin-4 is frequently overexpressed in a multitude of cancers, including urothelial, breast, lung, pancreatic, and ovarian cancers, where it is often associated with tumor progression and poor prognosis.[1][2][4][5] This technical guide provides an in-depth overview of the Nectin-4 protein-protein interaction network, detailing its key interacting partners, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target Nectin-4-related pathways.

Core Nectin-4 Interaction Network

Nectin-4 participates in both homophilic and heterophilic interactions that mediate cell-cell adhesion and signaling.[6][7][8] Its cytoplasmic tail links to the actin cytoskeleton through the scaffolding protein afadin, while its extracellular domain can be shed to interact with other cell surface receptors, influencing processes like angiogenesis and immune evasion.[9][10][11]

Key Interacting Partners of Nectin-4

| Interacting Partner | Interaction Type | Cellular Context/Function | Key Experimental Evidence |

| Nectin-4 | Homophilic | Cell-cell adhesion | Co-immunoprecipitation, Cell aggregation assays |

| Nectin-1 | Heterophilic | Cell-cell adhesion | Co-immunoprecipitation, Soluble receptor binding assays[12] |

| Afadin | Direct (Cytoplasmic) | Links Nectin-4 to the F-actin cytoskeleton, crucial for adherens junction formation.[11][12][13] | Co-immunoprecipitation, Yeast two-hybrid[13] |

| ErbB2 (HER2) | cis-interaction | Enhances ErbB2 activation and downstream PI3K/AKT signaling, promoting DNA synthesis.[10][14] | Co-immunoprecipitation, Western Blotting[15] |

| TIGIT | Ligand-Receptor | Nectin-4 on tumor cells binds to TIGIT on T cells and NK cells, leading to immune suppression.[9][16] | Soluble receptor binding assays, ELISA, Flow cytometry[3][17] |

| Integrin-β4 | Soluble Nectin-4 | The shed ectodomain of Nectin-4 interacts with integrin-β4 on endothelial cells to promote angiogenesis.[5][9][10] | Co-immunoprecipitation, Angiogenesis assays |

| SOCS1 | Direct (Cytoplasmic) | Nectin-4 sequesters SOCS1, preventing its inhibition of the JAK2-STAT5a pathway.[18][19] | Co-immunoprecipitation[5][7] |

| Prolactin Receptor | cis-interaction | Nectin-4 acts as a co-receptor, enhancing prolactin-induced signaling.[19] | Co-immunoprecipitation[7] |

Nectin-4 Signaling Pathways

Nectin-4 is a central node in several signaling pathways that are critical for cancer progression. Its interactions trigger a cascade of intracellular events that promote cell proliferation, migration, invasion, and survival.

PI3K/AKT Signaling Pathway

A predominant pathway activated by Nectin-4 is the PI3K/AKT pathway. This activation can occur through several mechanisms, including interaction with ErbB2 or through afadin-mediated signaling.[10] Downstream effects include the activation of NF-κB and the Rho GTPase Rac1, which are pivotal for cell survival, proliferation, and motility.[6][20][21][22]

Wnt/β-catenin Signaling Pathway

In breast cancer stem cells, Nectin-4 has been shown to induce the Wnt/β-catenin signaling pathway through the PI3K/Akt axis.[23] This pathway is crucial for the self-renewal and proliferation of cancer stem cells, contributing to tumor growth and metastasis.

JAK/STAT Signaling Pathway

Nectin-4 can act as a co-receptor for the prolactin receptor, and its cytoplasmic domain directly interacts with Suppressor of Cytokine Signaling 1 (SOCS1).[5][7] This interaction inhibits the negative feedback function of SOCS1 on the JAK2-STAT5a signaling pathway, leading to enhanced STAT5a phosphorylation and downstream signaling.[5][7][19]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the Nectin-4 protein-protein interaction network.

Co-immunoprecipitation (Co-IP) for Nectin-4 and Interacting Partners

This protocol is designed to isolate Nectin-4 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-Nectin-4 antibody (or antibody against the putative interacting protein)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube.

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Nectin-4) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. Incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, and probe with antibodies against Nectin-4 and the suspected interacting protein.

Yeast Two-Hybrid (Y2H) Screen to Identify Novel Nectin-4 Interactors

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.

Materials:

-

Yeast strains of opposite mating types (e.g., AH109 and Y187)

-

"Bait" plasmid (e.g., pGBKT7) containing the Nectin-4 coding sequence fused to a DNA-binding domain (DBD)

-

"Prey" plasmid library (e.g., pGADT7) containing a cDNA library fused to a transcriptional activation domain (AD)

-

Yeast transformation reagents

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

-

Bait Plasmid Construction and Validation: Clone the full-length or a specific domain of Nectin-4 into the bait plasmid. Transform the bait plasmid into a suitable yeast strain and confirm its expression and lack of auto-activation on selective media.

-

Library Screening: Transform the prey cDNA library into a yeast strain of the opposite mating type.

-

Mating: Mate the bait-expressing yeast strain with the prey library-expressing strain by co-culturing them on rich media (YPD) for 24 hours.

-

Selection of Diploids: Plate the mated yeast on double dropout media (SD/-Trp/-Leu) to select for diploid cells containing both bait and prey plasmids.

-

Selection for Interactions: Replica-plate the diploid colonies onto high-stringency quadruple dropout media (SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this medium indicate a potential protein-protein interaction.

-

Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies. Transform the rescued plasmids into E. coli for amplification and subsequent DNA sequencing to identify the interacting protein.

-

Validation: Confirm the interaction by re-transforming the identified prey plasmid with the original bait plasmid into yeast and re-streaking on selective media. Further validation can be performed using in vitro methods like co-immunoprecipitation.

Western Blotting for Analysis of Signaling Pathway Activation

This protocol is used to detect changes in protein expression and phosphorylation status in response to Nectin-4 activity.

Materials:

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat cells as required (e.g., with growth factors or inhibitors). Lyse the cells and determine the protein concentration of the cleared lysates.

-

Electrophoresis: Normalize protein concentrations for all samples. Add SDS-PAGE sample buffer and boil for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative changes in protein expression or phosphorylation.

Conclusion

The Nectin-4 protein-protein interaction network is a complex and dynamic system that plays a pivotal role in cancer biology. Its interactions with cell adhesion molecules, growth factor receptors, and immune checkpoint proteins trigger a cascade of downstream signaling events that drive tumor progression. A thorough understanding of this network, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel and effective cancer therapies targeting Nectin-4 and its associated pathways. The continued exploration of the Nectin-4 interactome will undoubtedly unveil new therapeutic opportunities and deepen our understanding of cancer cell biology.

References

- 1. ulab360.com [ulab360.com]

- 2. Strona domeny infona.pl [infona.pl]

- 3. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel PI3K/AKT signaling axis mediates Nectin-4-induced gallbladder cancer cell proliferation, metastasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 13. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Nectin-4 cis-interacts with ErbB2 and its trastuzumab-resistant splice variants, enhancing their activation and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Nectin-4/PVRL4 Antibody (#17402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 22. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to Nectin-4: Gene Regulation, Expression, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane cell adhesion molecule belonging to the nectin family of immunoglobulin-like proteins. Initially recognized for its role in embryonic development and the formation of adherens junctions, Nectin-4 has emerged as a protein of significant interest in oncology. It is minimally expressed in most normal adult tissues but becomes highly upregulated in a variety of solid tumors, where it plays a crucial role in tumor progression, metastasis, and angiogenesis. This overexpression has positioned Nectin-4 as a compelling biomarker and a prime target for novel cancer therapeutics, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the current understanding of Nectin-4, focusing on its gene regulation, expression patterns in health and disease, involvement in key signaling pathways, and its application as a therapeutic target. Detailed experimental protocols and structured data summaries are included to support ongoing research and drug development efforts.

Nectin-4 Gene (PVRL4) and Regulation

The PVRL4 gene, located on chromosome 1q23.3, encodes the Nectin-4 protein. Its expression is tightly controlled, with distinct mechanisms governing its transcription in different cellular contexts.

Transcriptional Regulation

Recent studies have begun to elucidate the transcriptional control of PVRL4. A key finding is the role of the transcription factor FOS , a component of the AP-1 complex, in regulating PVRL4 expression in breast cancer cells. Research has identified a distant enhancer region within intron 4 of the PVRL4 gene. FOS has been shown to interact with this enhancer region, thereby driving the transcriptional upregulation of PVRL4. Site-directed mutagenesis of the FOS-binding motifs within this enhancer region significantly decreases reporter gene activity, confirming the functional importance of this interaction.

Post-Transcriptional Regulation

In addition to transcriptional control, PVRL4 expression is also modulated at the post-transcriptional level by microRNAs (miRNAs). In osteosarcoma, Nectin-4 has been shown to downregulate miR-520c-3p. This miRNA directly targets the transcripts of AKT1 and p65 (a subunit of NF-κB), leading to the activation of the PI3K/AKT/NF-κB signaling pathway. This suggests a feedback loop where Nectin-4 can influence its own downstream signaling pathways by suppressing specific miRNAs.

Nectin-4 Expression Patterns

Nectin-4 exhibits a highly differential expression pattern, with low to undetectable levels in most normal adult tissues and significant upregulation in various cancers. This tumor-specific expression is a key attribute that makes it an attractive therapeutic target.

Expression in Normal Tissues

In healthy adults, Nectin-4 expression is generally low. The Human Protein Atlas reports membranous and cytoplasmic expression in several tissues, with the most abundant levels found in squamous epithelia, placenta, skin, and bladder. RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas confirm that the highest mRNA expression is in the skin, followed by moderate expression in the placenta, vagina, and esophagus. Most other major organs, including the brain, heart, lung, liver, and kidney, show very low to no expression.

Table 1: Nectin-4 mRNA Expression in Selected Normal Human Tissues

| Tissue | Median Expression (TPM - GTEx/TCGA) | Protein Expression Level (Immunohistochemistry) |

|---|---|---|

| Skin | 205 | High |

| Placenta | - | High |

| Esophagus | - | Medium |

| Vagina | - | Medium |

| Bladder | - | Medium to Strong |

| Breast | 16.74 - 47 | Not Detected |

| Lung | - | Low |

| Liver | - | Not Detected |

| Skeletal Muscle | ~0.5 | Not Detected |

TPM: Transcripts Per Million. Data sourced from the Human Protein Atlas, GTEx, and TCGA as cited.

Overexpression in Malignant Tumors

A hallmark of Nectin-4 is its significant overexpression across a wide range of solid tumors. This upregulation is often associated with more aggressive disease, metastasis, and poor prognosis.

Breast Cancer: Nectin-4 expression is frequently elevated in breast cancer, especially in aggressive subtypes like triple-negative breast cancer (TNBC) and HER2-positive tumors. One study found that 49% of TNBC cases had medium to high NECTIN4 mRNA expression, compared to 28% in HR+/HER2- cases. High Nectin-4 expression has been linked to worse overall survival in some cohorts. However, another study on TNBC found high Nectin-4 expression was associated with a significantly better overall survival and lower tumor stage, highlighting the need for further research into its prognostic role in different breast cancer contexts.

Other Solid Tumors: High Nectin-4 expression has also been documented in lung, ovarian, pancreatic, gastric, and gallbladder cancers. In many of these cancers, its expression correlates with advanced tumor stage and poor patient outcomes. NECTIN4 gene amplification is also a frequent event, occurring in approximately 17% of muscle-invasive bladder cancers and 5-10% of breast and lung cancers, which often correlates with higher protein expression.

Table 2: Nectin-4 Expression in Various Cancer Types

| Cancer Type | Positive Expression Rate (IHC) | Key Findings |

|---|---|---|

| Urothelial Carcinoma | >83% | High and uniform expression, especially in non-invasive tumors. |

| Breast Cancer | 33% (medium/high mRNA), 58% (high protein in TNBC) | Higher in TNBC and HER2+ subtypes; prognostic role is complex. |

| Lung Cancer | - | Upregulation associated with poor prognosis. |

| Ovarian Cancer | - | Identified as a potential diagnostic and prognostic marker. |

| Gastric Cancer | - | High expression associated with advanced TNM stage and poor prognosis. |

| Pancreatic Cancer | - | Upregulation stimulates cell growth and angiogenesis. |

IHC: Immunohistochemistry

Signaling Pathways Involving Nectin-4

Nectin-4 functions as a key signaling hub, primarily activating pro-tumorigenic pathways that drive cell proliferation, survival, migration, and angiogenesis.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is consistently activated by Nectin-4 across multiple cancer types. This activation promotes several cancer hallmarks:

-

Proliferation and Survival: Nectin-4 can form a complex with AFADIN, which in turn activates the PI3K/Akt cascade, leading to enhanced tumor cell survival and suppression of apoptosis.

-

Metastasis and EMT: In breast cancer, Nectin-4 induces the Wnt/β-catenin signaling pathway, which is critical for cancer stem cell self-renewal, via the PI3K/Akt axis. In osteosarcoma, Nectin-4 activates PI3K/Akt/NF-κB signaling, which promotes epithelial-mesenchymal transition (EMT) and cell migration.

-

Angiogenesis: Under hypoxic conditions, the extracellular domain of Nectin-4 can be shed. This soluble Nectin-4 interacts with integrin-β4 on endothelial cells, promoting angiogenesis through the Src, PI3K, and Akt pathways.

Nectin-4 activates the PI3K/Akt signaling cascade.

Other Signaling Interactions

While the PI3K/Akt pathway is a major downstream effector, Nectin-4 also engages in other critical signaling activities. In gallbladder cancer, for example, Nectin-4 activates Rac1 , a small GTPase that regulates the actin cytoskeleton, through the PI3K/Akt pathway to control cell shape and metastasis. This highlights how Nectin-4 can orchestrate complex cellular processes by integrating signals through multiple downstream effectors.

Nectin-4 as a Therapeutic Target

The high tumor-specific expression and role in driving cancer progression make Nectin-4 an ideal target for cancer therapy.

Enfortumab Vedotin (Padcev®)

The most successful therapeutic agent targeting Nectin-4 to date is Enfortumab Vedotin (EV). EV is an antibody-drug conjugate (ADC) composed of a fully human IgG1 monoclonal antibody directed against Nectin-4, which is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker.

Mechanism of Action:

-

Binding: The antibody component of EV binds with high specificity to Nectin-4 on the surface of cancer cells.

-

Internalization: Upon binding, the Nectin-4/EV complex is internalized into the cell via endocytosis.

-

Trafficking and Cleavage: The complex is trafficked to the lysosomes, where the acidic environment and proteases cleave the linker, releasing the cytotoxic MMAE payload into the cytoplasm.

-

Cytotoxicity: Free MMAE binds to tubulin and disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptotic cell death.

-

Bystander Effect: The released MMAE is cell-permeable, allowing it to diffuse out of the targeted Nectin-4-positive cell and kill nearby Nectin-4-negative cancer cells, a phenomenon known as the bystander effect.

This targeted delivery mechanism concentrates the cytotoxic agent within the tumor, maximizing efficacy while minimizing systemic toxicity to healthy tissues.

Mechanism of action for Enfortumab Vedotin.

Experimental Protocols

Reproducible and standardized methods are crucial for studying Nectin-4. Below are foundational protocols for assessing Nectin-4 expression.

Immunohistochemistry (IHC) for Nectin-4

This protocol provides a general framework for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min). c. Rinse with distilled water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER). b. Submerge slides in a Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0). c. Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. d. Allow slides to cool to room temperature for 20 minutes. e. Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

3. Staining Procedure: a. Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer. b. Blocking: Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding. c. Primary Antibody: Incubate with a primary antibody against Nectin-4 (e.g., a validated rabbit polyclonal or mouse monoclonal antibody) diluted in antibody diluent. Incubation is typically for 1 hour at room temperature or overnight at 4°C. d. Secondary Antibody: Rinse slides 3x with wash buffer. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature. e. Detection: Rinse slides 3x with wash buffer. Apply a chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown stain intensity develops (typically 1-10 minutes). f. Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei. g. Dehydration and Mounting: "Blue" the hematoxylin in running tap water or a bluing reagent. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene. Mount with a permanent mounting medium.

4. Scoring (H-Score): a. Staining is often evaluated using the H-score system, which combines staining intensity and the percentage of positive cells. b. Intensity Score: 0 (negative), 1+ (weak), 2+ (moderate), 3+ (strong). c. Percentage Score: The percentage of tumor cells staining at each intensity level (0-100%). d. Calculation: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]. The score ranges from 0 to 300. e. Categorization: Scores can be categorized (e.g., Negative: 0-14, Weak: 15-99, Moderate: 100-199, Strong: 200-300).

Quantitative Real-Time PCR (qPCR) for PVRL4 mRNA

This protocol outlines the steps for quantifying PVRL4 gene expression from cell lines or tissue samples.

1. RNA Extraction: a. Homogenize cells or tissue samples in a lysis buffer (e.g., containing guanidinium thiocyanate). b. Extract total RNA using a silica-membrane spin column kit or a phenol-chloroform extraction method. c. Treat with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript). b. Use a mix of oligo(dT) and random hexamer primers for comprehensive transcript coverage. c. Perform the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42-50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR Reaction: a. Prepare the qPCR reaction mix on ice. For each reaction, combine:

- SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

- Forward Primer (for PVRL4)

- Reverse Primer (for PVRL4)

- cDNA template (diluted)

- Nuclease-free water b. Include a reference gene (e.g., GAPDH, ACTB, or B2M) for normalization. c. Run the reaction in a real-time PCR cycler with a typical program:

- Initial Denaturation: 95°C for 10 min.

- Cycling (40 cycles): 95°C for 15 sec, 60°C for 60 sec.

- Melt Curve Analysis: To verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) value for PVRL4 and the reference gene in each sample. b. Calculate the relative expression using the ΔΔCt method:

- ΔCt = Ct(PVRL4) - Ct(Reference Gene)

- ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

- Relative Expression (Fold Change) = 2-ΔΔCt

Conclusion and Future Directions

Nectin-4 has transitioned from a developmental cell adhesion molecule to a clinically validated cancer biomarker and therapeutic target. Its highly tumor-specific expression profile and its role in driving key oncogenic signaling pathways, particularly PI3K/Akt, underscore its importance in cancer biology. The success of Enfortumab Vedotin in urothelial carcinoma has paved the way for investigating Nectin-4-targeted therapies in a broader range of solid tumors.

Future research should focus on:

-

Deeper understanding of gene regulation: Identifying other transcription factors and epigenetic mechanisms that control PVRL4 expression in different cancers.

-

Biomarker refinement: Clarifying the prognostic value of Nectin-4 expression in various cancer subtypes and investigating whether its subcellular localization (membranous vs. cytoplasmic) predicts response to therapy.

-

Combination therapies: Exploring the synergistic potential of Nectin-4-targeted ADCs with other agents, such as immune checkpoint inhibitors, to overcome resistance and improve patient outcomes.

This guide provides a foundational resource for the scientific community to build upon as we continue to unravel the complexities of Nectin-4 and harness its potential for the next generation of cancer therapies.

An In-depth Technical Guide to the Core Downstream Signaling Cascades of Nectin-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nectin-4, a calcium-independent immunoglobulin-like cell adhesion molecule, has emerged as a critical player in various physiological and pathological processes. While its expression is limited in most normal adult tissues, Nectin-4 is frequently overexpressed in a multitude of cancers, where it plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the core downstream signaling cascades initiated by Nectin-4. We will delve into the molecular mechanisms of the PI3K/AKT, MAPK/ERK, JAK/STAT, WNT/β-catenin, and Hippo/YAP/TAZ pathways, which are aberrantly activated by Nectin-4 in cancer cells. Furthermore, this document presents quantitative data on Nectin-4 interactions, detailed experimental protocols for studying its signaling, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Nectin-4